Cas no 1804835-42-4 (Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate)

Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate is a versatile organic compound with significant potential in pharmaceutical research. Its unique structure features a trifluoromethyl group at both the 2 and 5 positions, which enhances its solubility and stability. The hydroxyl and acetyl groups provide additional functional groups for synthetic transformations, making it a valuable intermediate in the synthesis of novel pharmaceuticals. Its stability and reactivity make it an attractive candidate for further investigation in medicinal chemistry.
Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate structure
1804835-42-4 structure
商品名:Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate
CAS番号:1804835-42-4
MF:C11H9F6NO4
メガワット:333.183884382248
CID:4814752

Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate
    • インチ: 1S/C11H9F6NO4/c1-2-21-7(19)3-5-6(10(12,13)14)4-18-9(8(5)20)22-11(15,16)17/h4,20H,2-3H2,1H3
    • InChIKey: PSUSCLIKRKATPH-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=NC(=C(C=1CC(=O)OCC)O)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 11
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 68.6

Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029094530-1g
Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate
1804835-42-4 97%
1g
$1,564.50 2022-04-01

Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 関連文献

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Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetateに関する追加情報

Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate (CAS No. 1804835-42-4): A Comprehensive Overview

Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate, identified by its CAS number 1804835-42-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of multiple fluorinated substituents and hydroxyl groups, contribute to its distinct chemical properties and biological interactions.

The synthesis and characterization of Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate have been extensively studied due to its potential role in drug discovery and development. The trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability and binding affinity of small molecules to biological targets, making this compound a valuable candidate for further investigation. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in various research applications.

In the realm of medicinal chemistry, Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate has shown promise as a lead compound for the development of novel therapeutic agents. Studies have indicated that this molecule exhibits inhibitory activity against certain enzymes and receptors implicated in various diseases, including cancer, inflammation, and neurological disorders. The hydroxyl group in the structure provides a potential site for further functionalization, allowing for the design of derivatives with enhanced pharmacological properties.

Recent research has focused on the pharmacokinetic profile of Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate, aiming to optimize its bioavailability and reduce potential side effects. Preclinical studies have demonstrated that this compound can be effectively metabolized in vivo, suggesting its suitability for oral administration. Additionally, the presence of fluorine atoms enhances its lipophilicity, which is a critical factor in drug absorption and distribution within the body.

The role of fluorinated pyridines in medicinal chemistry cannot be overstated. These compounds have been extensively explored for their ability to modulate biological pathways and enhance drug efficacy. Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate is no exception, with its unique structural motifs offering a rich scaffold for drug design. Researchers are increasingly leveraging computational methods and high-throughput screening techniques to identify new derivatives with improved therapeutic profiles.

The development of novel synthetic routes for Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate has been a significant area of focus. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of complex pyridine derivatives. These methods not only improve yield but also allow for greater control over regioselectivity, which is crucial for achieving the desired pharmacological properties.

The potential applications of Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate extend beyond traditional small-molecule drug development. It has been explored as a building block for peptidomimetics and other biologically active molecules. The versatility of this compound makes it a valuable tool in synthetic organic chemistry, enabling the creation of novel structures with tailored biological activities.

In conclusion, Ethyl 3-hydroxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate (CAS No. 1804835-42-4) represents a promising compound in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for further exploration in drug discovery programs. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to increase, paving the way for new therapeutic interventions.

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